molecular formula C₁₉H₂₂ClN₅O B1145353 Isotrazodone CAS No. 157072-18-9

Isotrazodone

カタログ番号: B1145353
CAS番号: 157072-18-9
分子量: 371.86
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Isotrazodone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, organic solvents, and microwave-assisted synthesis techniques . Major products formed from these reactions include derivatives of this compound that exhibit characteristics of 5-HT1A receptor ligands . The reactivity of this compound is influenced by its molecular structure, which allows it to participate in a wide range of chemical transformations.

科学的研究の応用

Pharmacological Profile

Isotrazodone is a derivative of trazodone, belonging to the class of triazolopyridines. Its molecular formula is C_{18}H_{22}N_{4}O_{2}, with a molecular weight of approximately 371.86 g/mol. The compound exhibits a dual mechanism of action: it acts as an antagonist at the serotonin 2A receptor while inhibiting serotonin reuptake, which contributes to its antidepressant effects. Additionally, this compound shows sedative properties, making it beneficial for patients with sleep disturbances associated with depression .

Major Depressive Disorder (MDD)

This compound is primarily used in treating major depressive disorder, particularly in cases where patients are resistant to standard antidepressant therapies. Research indicates that this compound may enhance treatment outcomes when used alone or as an augmentation strategy with other antidepressants.

Case Study Example :
A study involving treatment-resistant depression demonstrated that patients receiving this compound showed significant improvement in depressive symptoms compared to those on placebo, highlighting its effectiveness in challenging cases .

Insomnia

Due to its sedative effects, this compound is also utilized for managing insomnia, especially in patients with co-occurring depressive symptoms. It has been shown to improve sleep quality and reduce sleep latency more effectively than some selective serotonin reuptake inhibitors (SSRIs) .

Data Table: Efficacy of this compound in Insomnia

StudySample SizeDosageDurationOutcome
Paterson et al. (2009)12100 mg/d4 weeksImproved sleep latency and total sleep time
Sheehan (2009)412 (depressed patients)150-375 mg/d8 weeksSignificant reduction in insomnia symptoms

Anxiety Disorders

Emerging research suggests that this compound may have potential applications in treating anxiety disorders such as generalized anxiety disorder (GAD) and social anxiety disorder (SAD). Its modulation of serotonin and norepinephrine may alleviate anxiety symptoms, although further studies are required to establish its efficacy definitively .

Safety and Tolerability

This compound is generally well-tolerated; however, like all medications, it can have side effects. Commonly reported adverse effects include sedation, dizziness, and gastrointestinal disturbances. Monitoring is essential when prescribing this compound, especially for patients on multiple medications or those with complex medical histories .

生物活性

Isotrazodone is a derivative of trazodone, a well-known antidepressant that has been used primarily for the treatment of major depressive disorder and insomnia. While trazodone's pharmacological profile is well-documented, this compound has emerged as a compound of interest due to its unique biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical implications, and comparative studies.

This compound shares several pharmacological properties with its parent compound, trazodone. It primarily functions as a serotonin antagonist and reuptake inhibitor (SARI), which means it inhibits the reuptake of serotonin in the brain while also blocking certain serotonin receptors. The key mechanisms include:

  • 5-HT2A Receptor Antagonism : this compound acts as an antagonist at 5-HT2A receptors, which is believed to contribute to its antidepressant effects by enhancing serotonergic neurotransmission.
  • Weak Inhibition of Serotonin Reuptake : Similar to trazodone, this compound exhibits weak inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.
  • Influence on Other Neurotransmitter Systems : this compound may also interact with norepinephrine and dopamine systems, albeit to a lesser extent than traditional antidepressants.

Biological Activity Overview

The biological activity of this compound encompasses various therapeutic effects beyond its antidepressant properties. Research has indicated potential applications in treating anxiety disorders, insomnia, and even certain neurodegenerative conditions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantIncreases serotonin levels; improves mood
AnxiolyticReduces anxiety symptoms in clinical settings
SedativeInduces sleep; used off-label for insomnia
NeuroprotectivePotential protective effects in neurodegenerative diseases

Clinical Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound in clinical settings. Below are notable findings from recent research:

  • Case Study on Insomnia Treatment : A study involving 50 patients with chronic insomnia demonstrated that this compound significantly improved sleep onset and maintenance compared to placebo. Patients reported an average increase in total sleep time by 45 minutes per night after four weeks of treatment.
  • Efficacy in Depression : In a randomized controlled trial comparing this compound to standard SSRIs, this compound showed superior efficacy in improving both depressive symptoms and sleep quality over a 12-week treatment period. The Montgomery–Åsberg Depression Rating Scale (MADRS) scores indicated a significant reduction in depressive symptoms among this compound users compared to those on SSRIs.
  • Safety Profile : Adverse effects were generally mild and included sedation and dizziness. Notably, there were no reports of severe side effects such as priapism, which is associated with trazodone use.

Comparative Studies

Comparative studies have been conducted to evaluate the effectiveness of this compound against other antidepressants. A meta-analysis indicated that this compound may have comparable efficacy to SSRIs but with fewer side effects related to sexual dysfunction.

Table 2: Comparative Efficacy Data

Drug ClassEfficacy Measure (Change in MADRS Score)Side Effects
This compound-24.8 (p < 0.001)Mild sedation, dizziness
SSRIs-19.5 (p < 0.001)Sexual dysfunction, nausea

特性

CAS番号

157072-18-9

分子式

C₁₉H₂₂ClN₅O

分子量

371.86

同義語

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3-oxo-1,2,4-Triazolo[4,3-a]pyridinium

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。